molecular formula C7H6LiO3 B1592833 Lithium salicylate CAS No. 552-38-5

Lithium salicylate

Cat. No. B1592833
Key on ui cas rn: 552-38-5
M. Wt: 145.1 g/mol
InChI Key: BEVDQFZIRVKSGM-UHFFFAOYSA-N
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Patent
US09011734B2

Procedure details

To a flask were added 10.0 g salicylic acid, 2.9 g lithium hydroxide monohydrate, 20 ml of water and 100 ml 2-propanol. The mixture was heated to 50 C for 1.5 hours and then cooled and the solvent was removed under reduced pressure. The product was slurried in 25 ml diethyl ether, filtered and washed with diethyl ether. After drying, 7.0 g of a white solid was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
white solid

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].O.[OH-].[Li+:13].O>CC(O)C>[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Li+:13] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
lithium hydroxide monohydrate
Quantity
2.9 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50 C for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
white solid
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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